Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-
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Overview
Description
2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde is a chemical compound with the molecular formula C16H14O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are usually carried out in a one-pot manner, which minimizes the need for intermediate purification and reduces solvent usage.
Industrial Production Methods
Industrial production of 2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indeno[2,1-b]pyran derivatives.
Scientific Research Applications
2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the indeno[2,1-b]pyran core structure can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-b]pyran-9-carboxaldehyde: A closely related compound with similar chemical properties and applications.
Uniqueness
2,3,4-Trimethylindeno[2,1-b]pyran-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of three methyl groups enhances its stability and modifies its electronic properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62225-28-9 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,3,4-trimethylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C16H14O2/c1-9-10(2)15-13-7-5-4-6-12(13)14(8-17)16(15)18-11(9)3/h4-8H,1-3H3 |
InChI Key |
DYLMLEJVMMJLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C=O)C |
Origin of Product |
United States |
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